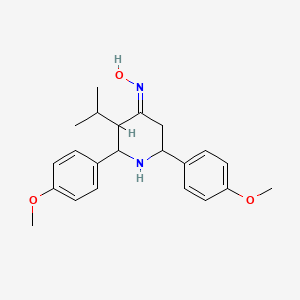
1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole, also known as DBIB, is a benzimidazole derivative that has been widely studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
作用機序
The mechanism of action of 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole is not fully understood, but it is believed to function by inhibiting the activity of certain enzymes and proteins involved in various biochemical pathways. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for various inflammatory and oxidative stress-related conditions.
実験室実験の利点と制限
One advantage of using 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole in lab experiments is its broad spectrum of activity against various fungi and bacteria. Additionally, 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole has been shown to have low toxicity and high stability, making it a safe and reliable compound to work with. However, one limitation of using 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research on 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole. One area of interest is the development of new drugs based on the structure of 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole for the treatment of fungal, bacterial, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole and its potential applications in the treatment of various inflammatory and oxidative stress-related conditions. Finally, more studies are needed to investigate the potential toxicity and safety of 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole in humans.
合成法
The synthesis of 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole involves the reaction of 2,6-dichlorobenzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of the 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole molecule, which can be purified through recrystallization.
科学的研究の応用
1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs to combat these diseases. Additionally, 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for a variety of inflammatory and oxidative stress-related conditions.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2/c1-11(2)17-20-15-8-3-4-9-16(15)21(17)10-12-13(18)6-5-7-14(12)19/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPXUPLOJYYHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)
![2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)


![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)

![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)